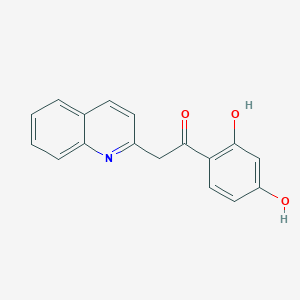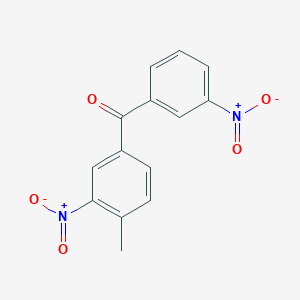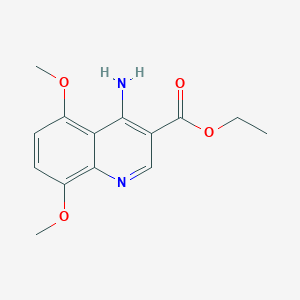![molecular formula C13H15NO2S2 B11842242 2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid](/img/structure/B11842242.png)
2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(1,4-dithiaspiro[4.4]nonan-6-yl)isonicotinique est un composé organique complexe qui présente une structure spirocyclique unique. Ce composé est caractérisé par la présence d’un système cyclique dithiaspiro nonane lié à une partie acide isonicotinique. La structure spirocyclique confère au composé des propriétés chimiques et physiques uniques, ce qui le rend intéressant dans divers domaines de la recherche scientifique et des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(1,4-dithiaspiro[4.4]nonan-6-yl)isonicotinique implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la formation du système cyclique dithiaspiro nonane suivie de sa liaison à la partie acide isonicotinique. Les conditions de réaction impliquent souvent l’utilisation de catalyseurs et de réactifs spécifiques pour faciliter la formation de la structure spirocyclique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui garantissent un rendement élevé et une pureté élevée. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie peut être mise en œuvre pour intensifier le processus de production tout en maintenant la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(1,4-dithiaspiro[4.4]nonan-6-yl)isonicotinique peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le système cyclique dithiaspiro nonane en ses dérivés thiols correspondants.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sur la partie acide isonicotinique sont remplacés par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et l’acide m-chloroperbenzoïque (m-CPBA).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Les nucléophiles tels que les amines, les alcools et les thiols peuvent être utilisés en conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés thiols.
4. Applications de la recherche scientifique
L’acide 2-(1,4-dithiaspiro[4.4]nonan-6-yl)isonicotinique a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique dans le traitement de diverses maladies.
Industrie : Les propriétés chimiques uniques du composé le rendent utile dans le développement de nouveaux matériaux et catalyseurs.
Applications De Recherche Scientifique
2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The unique chemical properties of the compound make it useful in the development of new materials and catalysts.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(1,4-dithiaspiro[4.4]nonan-6-yl)isonicotinique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
1,6-Dioxaspiro[4.4]nonane-2,7-dione : Ce composé partage une structure spirocyclique similaire, mais il n’a pas le système cyclique dithiaspiro nonane.
Acide isonicotinique : Un composé plus simple qui constitue la base de la partie acide isonicotinique de l’acide 2-(1,4-dithiaspiro[4.4]nonan-6-yl)isonicotinique.
Unicité
L’acide 2-(1,4-dithiaspiro[4.4]nonan-6-yl)isonicotinique est unique en raison de sa combinaison du système cyclique dithiaspiro nonane et de la partie acide isonicotinique. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications en recherche et dans l’industrie.
Propriétés
Formule moléculaire |
C13H15NO2S2 |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-(1,4-dithiaspiro[4.4]nonan-9-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO2S2/c15-12(16)9-3-5-14-11(8-9)10-2-1-4-13(10)17-6-7-18-13/h3,5,8,10H,1-2,4,6-7H2,(H,15,16) |
Clé InChI |
RMSWBVYYIBMKRM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2(C1)SCCS2)C3=NC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)



![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)





